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Compound of Interest

Compound Name: GAT-100

Cat. No.: B607604

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GAT-100 is a potent, selective, and irreversible negative allosteric modulator (NAM) of the
cannabinoid 1 receptor (CB1R). Its unique covalent binding mechanism and functional profile
make it a valuable tool for studying CB1R allostery and a potential lead compound for the
development of novel therapeutics. This document provides a comprehensive overview of the
molecular structure, properties, and experimental methodologies related to GAT-100.

Molecular Structure and Physicochemical
Properties

GAT-100, with the IUPAC name 3-ethyl-5-isothiocyanato-N-(4-(piperidin-1-yl)phenethyl)-1H-
indole-2-carboxamide, is a derivative of the known CB1R NAM, Org27569. The key structural
feature of GAT-100 is the electrophilic isothiocyanate (-N=C=S) group at the C-5 position of the
indole ring, which enables its covalent interaction with the receptor.

Table 1: Physicochemical Properties of GAT-100
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Property Value Reference
CAS Number 1663564-42-8 [1]
Molecular Formula C25H28N40S [1]
Molecular Weight 432.59 g/mol [1]
Appearance Solid [1]
Solubility 10 mM in DMSO [1]
LogP 5.90 [1]

Mechanism of Action and Signhaling Pathways

GAT-100 functions as a NAM of the CB1R, meaning it binds to a site on the receptor distinct
from the orthosteric site where endogenous cannabinoids like anandamide and 2-
arachidonoylglycerol bind. This allosteric binding modulates the receptor's response to
orthosteric agonists. GAT-100 has been shown to negatively modulate several downstream
signaling pathways activated by CB1R agonists.[2]

The primary signaling cascades affected by GAT-100's modulation of CB1R are the G-protein-
dependent and (B-arrestin-dependent pathways. CB1R primarily couples to Gi/o proteins,
leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic
AMP (cAMP) levels.[2][3] Activation of CB1R can also lead to the recruitment of 3-arrestin,
which is involved in receptor desensitization and internalization, as well as initiating its own
signaling cascades, such as the phosphorylation of extracellular signal-regulated kinases
(ERK1/2).[2] GAT-100 has been demonstrated to be a potent NAM of agonist-induced 3-
arrestinl recruitment, PLC(33 and ERK1/2 phosphorylation, and cAMP accumulation.[2][4][5]
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Figure 1: GAT-100 Modulation of CB1R Signaling Pathways.

Quantitative Data

GAT-100 has been characterized across a range of functional assays, demonstrating its
potency as a CB1R NAM. The following table summarizes key quantitative data from in vitro

studies.

Table 2: In Vitro Pharmacology of GAT-100
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] HEK293A CP55,940 2.1 0% [2]
Recruitment
cAMP
) HEK293A CP55,940 174 Not Reported  [2]
Accumulation
PLCP3
Phosphorylati  HEK293A CP55,940 1.8 15% [2]
on
ERK1/2
Phosphorylati  HEK293A CP55,940 3.2 10% [2]
on

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The
following sections provide summaries of the key experimental protocols for the synthesis and
characterization of GAT-100.

Synthesis of GAT-100

The synthesis of GAT-100 is based on the derivatization of the indole-2-carboxamide scaffold
of Org27569. The key step involves the introduction of the isothiocyanate group. A detailed
synthesis protocol is described by Kulkarni et al. (2016).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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